5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H15N. It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 5-position and an amine group at the 1-position.
Preparation Methods
The synthesis of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several routes. One common method involves the reduction of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under an inert atmosphere and at low temperatures to prevent side reactions .
Industrial production methods may involve catalytic hydrogenation of the corresponding nitro compound or nitrile under high pressure and temperature conditions. These methods are optimized for large-scale production and often use catalysts such as palladium on carbon (Pd/C) or Raney nickel .
Chemical Reactions Analysis
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like LiAlH4 or NaBH4.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application being studied .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine include:
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior and applications.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-nitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Biological Activity
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (often referred to as 5-Methyl-TNA) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its mechanisms of action, biological targets, and relevant research findings.
The biological activity of 5-Methyl-TNA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amine group in the compound allows it to form hydrogen bonds and ionic interactions with active sites on these targets, influencing their activity. Key pathways involved include:
- Neurotransmitter Modulation : It may act on neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect various metabolic pathways.
Biological Targets
5-Methyl-TNA has been studied for its interactions with several biological targets:
- Dihydroorotate Dehydrogenase (DHODH) : A study indicated that derivatives of tetrahydronaphthalenes exhibit potent inhibitory effects on Plasmodium falciparum DHODH, making them promising candidates for malaria treatment .
- 5-Hydroxytryptamine (5-HT) Receptors : Some derivatives have shown effectiveness as antagonists at 5-HT receptors, which are implicated in mood disorders .
- ATP Synthase : Research has identified tetrahydronaphthalene amides as effective inhibitors of ATP synthase, demonstrating potential against Mycobacterium tuberculosis .
Structure-Activity Relationships (SAR)
The structure of 5-Methyl-TNA plays a crucial role in its biological activity. The presence of the methyl group and the chiral nature of the compound contribute to its unique binding properties. Comparative studies have highlighted the following:
Compound | Activity | Notes |
---|---|---|
5-Methyl-TNA | Moderate | Acts on multiple targets including neurotransmitter systems |
(R)-6-Bromo-5-methyl-TNA | Inhibitory | Exhibits effects on enzyme activity related to neurological functions |
(R)-6-Chloro-5-methyl-TNA | Significant | Demonstrates enhanced binding affinity to biological targets |
Case Studies
- Malaria Treatment : In a study focusing on malaria drug development, 5-Methyl-TNA derivatives were evaluated for their potency against P. falciparum. Compounds showed high selectivity for the parasite's DHODH over mammalian counterparts, suggesting a favorable therapeutic window .
- Neurological Effects : Research into the effects of 5-Methyl-TNA on serotonin receptors indicated potential applications in treating anxiety and depression. Animal models demonstrated that certain derivatives could modulate serotonergic signaling effectively .
- Tuberculosis Inhibition : A series of tetrahydronaphthalene amides were synthesized and tested against Mycobacterium tuberculosis. Some compounds displayed MIC values less than 1 µg/mL, indicating strong inhibitory activity .
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDMOINTSAUJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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